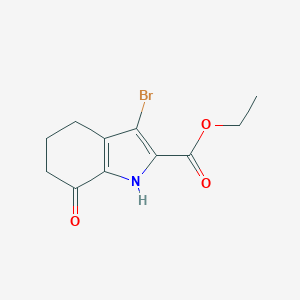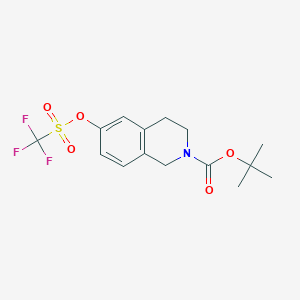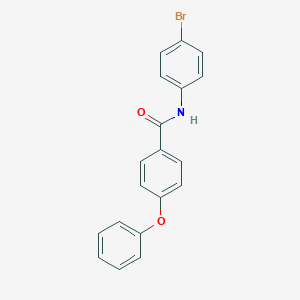
N-cyclohexyl-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3,4,5-trimethoxybenzamide (CTM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTM belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and amisulpride. The compound has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
N-cyclohexyl-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission. By blocking dopamine D2 receptors, N-cyclohexyl-3,4,5-trimethoxybenzamide may reduce the activity of dopamine in certain areas of the brain, leading to its antipsychotic effects.
Biochemical and Physiological Effects
N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In animal studies, N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to reduce locomotor activity and induce catalepsy, which are common effects of antipsychotic drugs. N-cyclohexyl-3,4,5-trimethoxybenzamide has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also limitations to using N-cyclohexyl-3,4,5-trimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-cyclohexyl-3,4,5-trimethoxybenzamide. One area of research is its potential as an antipsychotic drug. More studies are needed to determine its safety and efficacy in humans and to compare it to other antipsychotic drugs. Another area of research is its potential as an analgesic drug. More studies are needed to determine its mechanism of action and to compare it to other analgesic drugs. Additionally, N-cyclohexyl-3,4,5-trimethoxybenzamide's potential as a treatment for other disorders, such as Parkinson's disease and addiction, should be explored.
Synthesis Methods
N-cyclohexyl-3,4,5-trimethoxybenzamide can be synthesized through various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-cyclohexyl-3,4,5-trimethoxybenzamide as a white crystalline powder with a melting point of 133-135°C. Other methods of synthesis include the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine and the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexyl isocyanate.
Scientific Research Applications
N-cyclohexyl-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of research is its use as an antipsychotic agent. Studies have shown that N-cyclohexyl-3,4,5-trimethoxybenzamide has a similar mechanism of action to other benzamides such as sulpiride and amisulpride, which are used as antipsychotic drugs. N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to have a high affinity for dopamine D2 receptors and may have fewer side effects compared to other antipsychotic drugs.
Another area of research is N-cyclohexyl-3,4,5-trimethoxybenzamide's potential as an analgesic agent. Studies have shown that N-cyclohexyl-3,4,5-trimethoxybenzamide has analgesic effects in animal models of pain. N-cyclohexyl-3,4,5-trimethoxybenzamide may act by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
properties
CAS RN |
5364-64-7 |
|---|---|
Product Name |
N-cyclohexyl-3,4,5-trimethoxybenzamide |
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-cyclohexyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H23NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
BPWZQWPIHMSFMM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)





![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)


